![molecular formula C16H20N4O2S B7911702 Ethyl 5,7-dimethyl-4-(1,4-thiazinan-4-yl)pyrido[2,3-d]pyrimidine-2-carboxylate](/img/structure/B7911702.png)
Ethyl 5,7-dimethyl-4-(1,4-thiazinan-4-yl)pyrido[2,3-d]pyrimidine-2-carboxylate
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Overview
Description
Ethyl 5,7-dimethyl-4-(1,4-thiazinan-4-yl)pyrido[2,3-d]pyrimidine-2-carboxylate is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5,7-dimethyl-4-(1,4-thiazinan-4-yl)pyrido[2,3-d]pyrimidine-2-carboxylate typically involves multiple steps, starting with the construction of the pyrido[2,3-d]pyrimidine core. This can be achieved through a series of reactions including cyclization, condensation, and substitution reactions. The use of specific reagents and catalysts is crucial to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis techniques to ensure efficiency and cost-effectiveness. Advanced chemical engineering processes and automation are often employed to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5,7-dimethyl-4-(1,4-thiazinan-4-yl)pyrido[2,3-d]pyrimidine-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a critical role in determining the outcome of these reactions.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used
Scientific Research Applications
Ethyl 5,7-dimethyl-4-(1,4-thiazinan-4-yl)pyrido[2,3-d]pyrimidine-2-carboxylate has shown potential in various scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, contributing to the development of new chemical entities.
Biology: Its biological activity has been studied for potential therapeutic applications, including its role in modulating biological pathways and targeting specific receptors.
Medicine: Research has explored its use in drug discovery and development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound's unique properties make it valuable in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which Ethyl 5,7-dimethyl-4-(1,4-thiazinan-4-yl)pyrido[2,3-d]pyrimidine-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, resulting in therapeutic effects. The exact mechanism may vary depending on the specific application and the biological system being targeted.
Comparison with Similar Compounds
Ethyl 5,7-dimethyl-4-(1,4-thiazinan-4-yl)pyrido[2,3-d]pyrimidine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(1,4-thiazinan-4-yl)pyrido[2,3-d]pyrimidine-2-carboxylate: This compound lacks the methyl groups present in this compound, resulting in different chemical and biological properties.
Ethyl 5,7-dimethyl-4-(1,4-thiazinan-4-yl)pyrimidine-2-carboxylate: This compound has a similar structure but lacks the pyrido[2,3-d] ring, leading to distinct reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 5,7-dimethyl-4-thiomorpholin-4-ylpyrido[2,3-d]pyrimidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-4-22-16(21)14-18-13-12(10(2)9-11(3)17-13)15(19-14)20-5-7-23-8-6-20/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQQTQDVAJOLAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C(=CC(=N2)C)C)C(=N1)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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